[1',3-bis(2-nitrophenyl)-2,3-dihydro-1H,1'H-2,2'-biimidazol-1-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone
Overview
Description
1-(1-adamantylcarbonyl)-1’,3-bis(2-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole is a complex organic compound that features a unique structure combining adamantane, nitrophenyl, and biimidazole moieties
Preparation Methods
The synthesis of 1-(1-adamantylcarbonyl)-1’,3-bis(2-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole typically involves multi-step organic reactionsReaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(1-adamantylcarbonyl)-1’,3-bis(2-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The adamantylcarbonyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases.
Scientific Research Applications
1-(1-adamantylcarbonyl)-1’,3-bis(2-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-adamantylcarbonyl)-1’,3-bis(2-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes. The nitrophenyl groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(1-adamantylcarbonyl)-1’,3-bis(2-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole can be compared with other similar compounds, such as:
Adamantane derivatives: Known for their stability and lipophilicity.
Nitrophenyl compounds: Commonly used in the synthesis of dyes and pharmaceuticals.
Properties
IUPAC Name |
1-adamantyl-[3-(2-nitrophenyl)-2-[1-(2-nitrophenyl)imidazol-2-yl]-2H-imidazol-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O5/c36-28(29-16-19-13-20(17-29)15-21(14-19)18-29)33-12-11-32(23-6-2-4-8-25(23)35(39)40)27(33)26-30-9-10-31(26)22-5-1-3-7-24(22)34(37)38/h1-12,19-21,27H,13-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXRZNAFGOMWLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4C=CN(C4C5=NC=CN5C6=CC=CC=C6[N+](=O)[O-])C7=CC=CC=C7[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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